



# Spectroscopic Profile of 2-(Dodecyloxy)ethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- (Dodecyloxy)ethanol**, a molecule relevant in various scientific and industrial applications. This document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **2-(Dodecyloxy)ethanol**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **2-(Dodecyloxy)ethanol** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.73	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
3.58	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
3.48	t	2H	-CH2-O-CH2-
1.58	р	2H	-CH2-CH2-O-
1.26	m	18H	-(CH2)9-
0.88	t	3H	-СН₃

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

Table 2: 13C NMR Spectroscopic Data of 2-(Dodecyloxy)ethanol

Chemical Shift (δ) ppm	Assignment
71.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
70.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
61.8	-CH <sub>2</sub> -O-CH <sub>2</sub> -
31.9	-CH2-CH2-CH3
29.7	-(CH <sub>2</sub> ) <sub>n</sub> -
29.6	-(CH <sub>2</sub> ) <sub>n</sub> -
29.4	-(CH <sub>2</sub> ) <sub>n</sub> -
26.1	-CH <sub>2</sub> -CH <sub>2</sub> -O-
22.7	-CH <sub>2</sub> -CH <sub>3</sub>
14.1	-CH₃

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)



### Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-(Dodecyloxy)ethanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3500	Strong, Broad	O-H stretch (alcohol)
2920	Strong	C-H stretch (asymmetric, CH <sub>2</sub> )
2850	Strong	C-H stretch (symmetric, CH <sub>2</sub> )
1465	Medium	C-H bend (CH <sub>2</sub> )
1120	Strong	C-O stretch (ether)
1060	Strong	C-O stretch (primary alcohol)

Technique: Liquid Film (Between Salts)

## **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data of 2-(Dodecyloxy)ethanol

m/z	Relative Intensity (%)	Assignment
230.2	< 5	[M]+ (Molecular Ion)
185.2	10	[M - C₂H₅O] <sup>+</sup>
45.1	100	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI)

# **Experimental Protocols**

The following protocols provide a detailed methodology for the acquisition of the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-(Dodecyloxy)ethanol** for structural elucidation.

#### Instrumentation:

- NMR Spectrometer: Varian A-60 (or equivalent 60 MHz or higher field instrument)
- · NMR Tubes: 5 mm diameter

#### Materials:

- 2-(Dodecyloxy)ethanol
- Deuterated Chloroform (CDCl<sub>3</sub>)
- Tetramethylsilane (TMS)

#### Procedure:

- Sample Preparation:
  - Dissolve approximately 10-20 mg of 2-(Dodecyloxy)ethanol in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.
  - Add a small drop of TMS as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
  - Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds).
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.



- Reference the spectrum to the TMS peak at 0.00 ppm.
- Integrate the signals to determine the relative proton ratios.
- <sup>13</sup>C NMR Acquisition:
  - Switch the spectrometer to the <sup>13</sup>C nucleus frequency.
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Process the data similarly to the <sup>1</sup>H spectrum.
  - Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

# Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(Dodecyloxy)ethanol**.

#### Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt Plates (e.g., NaCl or KBr)

#### Materials:

2-(Dodecyloxy)ethanol

#### Procedure:

- Sample Preparation (Liquid Film):
  - Place a drop of neat **2-(Dodecyloxy)ethanol** onto the surface of a clean, dry salt plate.
  - Carefully place a second salt plate on top, spreading the liquid into a thin film.
- Data Acquisition:



- Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of **2-** (**Dodecyloxy**)ethanol.

#### Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Ionization Source: Electron Ionization (EI)

#### Materials:

- 2-(Dodecyloxy)ethanol
- Volatile solvent (e.g., dichloromethane or hexane)

#### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of **2-(Dodecyloxy)ethanol** in a volatile solvent (e.g., 1 mg/mL).
- · GC Separation:
  - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
  - The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.



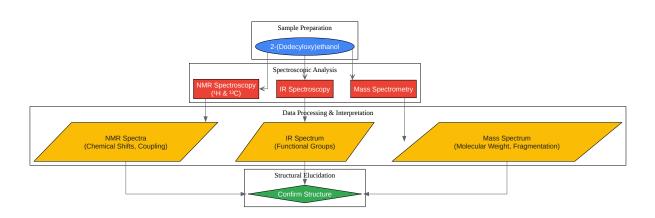
#### • MS Analysis:

- As the compound elutes from the GC column, it enters the MS ion source.
- The molecules are ionized by electron impact (typically at 70 eV).
- The resulting charged fragments and the molecular ion are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Dodecyloxy)ethanol**.





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Caption: Workflow for the spectroscopic characterization of **2-(Dodecyloxy)ethanol**.

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